molecular formula C17H23NO4 B3245110 8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 165949-89-3

8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B3245110
Key on ui cas rn: 165949-89-3
M. Wt: 305.4 g/mol
InChI Key: VJSMWHPYTVISHP-UHFFFAOYSA-N
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Patent
US06022523

Procedure details

Part E--To a solution of methyl N-(BOC)-8-aminomethyl-5,6,7,8-tetrahydro-2-naphthoate (0.50 g, 0.0016 mol) in ethanol (12.5 mL) was added, dropwise, a solution of sodium hydroxide (0.50 g) in water (12.5 mL). All was stirred a reflux over 4 hours. The reaction mixture was concentrated to half volume and then acidified to a pH equal to 1.0 using hydrochloric acid (1N). The residue was purified by flash chromatography using a gradient of hexane:ethyl acetate::1:1 to ethyl acetate to ethyl acetate: methanol::9:1 to give the racemic mixture of the title compound, N-(BOC)-2-aminomethyl-5,6,7,8-tetrahydro-2-naphthoic acid (0.19 g, 0.00062 mol, 39%) as a white solid. mp=172-176° C.; 1H NMR (DMSO) d 7.8 (s, 1H), 7.65 (d, 1H, J=8.1 Hz), 7.15 (d, 1H, J=8.1 Hz), 7.1-7.0 (m, 1H), 3.2-3.1 (m, 2H), 3.0-2.7 (m, 4H), 1.8-1.6 (m, 4H), 1.4 (s, 9H).
Name
N-(BOC)-2-aminomethyl-5,6,7,8-tetrahydro-2-naphthoic acid
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
methyl N-(BOC)-8-aminomethyl-5,6,7,8-tetrahydro-2-naphthoate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH:10]1[C:19]2[CH:18]=[C:17]([C:20]([O:22]C)=[O:21])[CH:16]=[CH:15][C:14]=2[CH2:13][CH2:12][CH2:11]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[OH-].[Na+].C(NCC1(C(O)=O)C=CC2CCCCC=2C1)(OC(C)(C)C)=O>C(O)C.O>[C:1]([NH:8][CH2:9][CH:10]1[C:19]2[CH:18]=[C:17]([C:20]([OH:22])=[O:21])[CH:16]=[CH:15][C:14]=2[CH2:13][CH2:12][CH2:11]1)([O:3][C:4]([CH3:6])([CH3:5])[CH3:7])=[O:2] |f:1.2|

Inputs

Step One
Name
N-(BOC)-2-aminomethyl-5,6,7,8-tetrahydro-2-naphthoic acid
Quantity
0.19 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC1(CC=2CCCCC2C=C1)C(=O)O
Step Two
Name
methyl N-(BOC)-8-aminomethyl-5,6,7,8-tetrahydro-2-naphthoate
Quantity
0.5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC1CCCC=2C=CC(=CC12)C(=O)OC
Name
Quantity
12.5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
12.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
All was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a reflux over 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to half volume
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
ethyl acetate::1:1 to ethyl acetate to ethyl acetate: methanol::9:1 to give

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCC1CCCC=2C=CC(=CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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